4(1H)-Quinolinone, 7-chloro-2,3-dimethyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

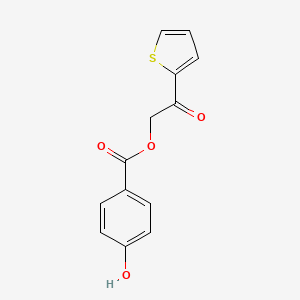

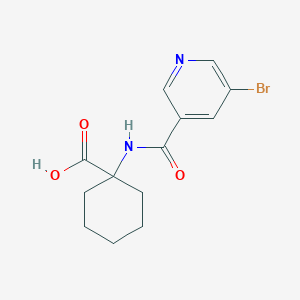

4(1H)-Quinolinone, 7-chloro-2,3-dimethyl- is a heterocyclic compound with a quinolinone core structure. This compound is characterized by the presence of a chlorine atom at the 7th position and two methyl groups at the 2nd and 3rd positions of the quinolinone ring. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 4(1H)-Chinolinon, 7-Chlor-2,3-dimethyl- beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter spezifischen Bedingungen. Eine übliche Methode beinhaltet die Verwendung von 7-Chlor-2,3-Dimethylanilin als Ausgangsmaterial, das in Gegenwart eines starken Säurekatalysators wie Schwefelsäure mit Ethylacetoacetat cyclisiert. Die Reaktion wird üblicherweise unter Rückflussbedingungen durchgeführt, um die Bildung des Chinolinonrings zu erleichtern.

Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Katalysatorkonzentration, ist entscheidend, um Ausbeute und Reinheit zu maximieren. Durchflussreaktoren und automatisierte Synthesesysteme werden häufig eingesetzt, um Effizienz und Skalierbarkeit zu verbessern.

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an den Methylgruppen, eingehen, was zur Bildung entsprechender Carbonsäuren oder Aldehyde führt.

Reduktion: Reduktionsreaktionen können den Chinolinonring anvisieren und ihn möglicherweise in ein Dihydrochinolinonderivat umwandeln.

Substitution: Das Chloratom in der 7. Position kann unter geeigneten Bedingungen durch verschiedene Nucleophile, wie Amine oder Thiole, substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid in sauren oder basischen Medien.

Reduktion: Katalytische Hydrierung mit Palladium auf Kohlenstoff oder chemische Reduktion mit Natriumborhydrid.

Substitution: Nucleophile Substitutionsreaktionen verwenden oft Reagenzien wie Natriumazid oder Thioharnstoff in polaren aprotischen Lösungsmitteln.

Hauptprodukte:

Oxidation: Bildung von 7-Chlor-2,3-dimethylchinolin-4-carbonsäure.

Reduktion: Bildung von 7-Chlor-2,3-dimethyl-1,2,3,4-tetrahydrochinolin-4-on.

Substitution: Bildung von 7-Amino-2,3-dimethylchinolin-4-on oder 7-Thio-2,3-dimethylchinolin-4-on.

Chemie:

- Wird als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.

- Wird auf sein Potenzial als Ligand in der Koordinationschemie untersucht.

Biologie:

- Wird auf seine antimikrobiellen Eigenschaften gegen verschiedene Bakterien- und Pilzstämme untersucht.

- Potenzieller Einsatz als Inhibitor bestimmter Enzyme, die an Stoffwechselwegen beteiligt sind.

Medizin:

- Wird auf sein Potenzial als Antikrebsmittel untersucht, da es die Zellproliferation stören kann.

- Wird auf seine entzündungshemmenden und schmerzlindernden Eigenschaften untersucht.

Industrie:

- Wird bei der Entwicklung von Farbstoffen und Pigmenten aufgrund seines stabilen Chromophors eingesetzt.

- Potenzielle Anwendung bei der Synthese von Agrochemikalien und Pharmazeutika.

5. Wirkmechanismus

Der Wirkmechanismus von 4(1H)-Chinolinon, 7-Chlor-2,3-dimethyl-, hängt von seiner Anwendung ab. Bei der antimikrobiellen Aktivität kann es die Synthese von Nukleinsäuren oder Proteinen in Mikroorganismen hemmen. Als Antikrebsmittel könnte es in die DNA-Replikation eingreifen oder Apoptose in Krebszellen induzieren. Die genauen molekularen Ziele und beteiligten Pfade sind Gegenstand laufender Forschung.

Ähnliche Verbindungen:

4(1H)-Chinolinon, 7-Chlor-2-methyl-: Fehlt die zusätzliche Methylgruppe in der 3. Position, was sich auf ihre biologische Aktivität und chemische Reaktivität auswirken kann.

4(1H)-Chinolinon, 7-Chlor-3-methyl-: Ähnlich der obigen Verbindung, aber mit der Methylgruppe in der 3. Position anstelle der 2. Position.

4(1H)-Chinolinon, 7-Chlor-: Fehlen beide Methylgruppen, was ihre Eigenschaften erheblich verändern kann.

Einzigartigkeit: Das Vorhandensein beider Methylgruppen in der 2. und 3. Position in 4(1H)-Chinolinon, 7-Chlor-2,3-dimethyl-, trägt zu seinen einzigartigen sterischen und elektronischen Eigenschaften bei, was seine biologische Aktivität möglicherweise verstärkt und es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.

Dieser detaillierte Überblick bietet ein umfassendes Verständnis von 4(1H)-Chinolinon, 7-Chlor-2,3-dimethyl-, einschließlich seiner Synthese, Reaktionen, Anwendungen, Wirkmechanismen und des Vergleichs mit ähnlichen Verbindungen.

Wirkmechanismus

The mechanism of action of 4(1H)-Quinolinone, 7-chloro-2,3-dimethyl- varies depending on its application. In antimicrobial activity, it may inhibit the synthesis of nucleic acids or proteins in microorganisms. As an anticancer agent, it could interfere with DNA replication or induce apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

4(1H)-Quinolinone, 7-chloro-2-methyl-: Lacks the additional methyl group at the 3rd position, which may affect its biological activity and chemical reactivity.

4(1H)-Quinolinone, 7-chloro-3-methyl-: Similar to the above compound but with the methyl group at the 3rd position instead of the 2nd.

4(1H)-Quinolinone, 7-chloro-: Lacks both methyl groups, which can significantly alter its properties.

Uniqueness: The presence of both methyl groups at the 2nd and 3rd positions in 4(1H)-Quinolinone, 7-chloro-2,3-dimethyl- contributes to its unique steric and electronic properties, potentially enhancing its biological activity and making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of 4(1H)-Quinolinone, 7-chloro-2,3-dimethyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel |

C11H10ClNO |

|---|---|

Molekulargewicht |

207.65 g/mol |

IUPAC-Name |

7-chloro-2,3-dimethyl-1H-quinolin-4-one |

InChI |

InChI=1S/C11H10ClNO/c1-6-7(2)13-10-5-8(12)3-4-9(10)11(6)14/h3-5H,1-2H3,(H,13,14) |

InChI-Schlüssel |

DWLRDLYNHOBBER-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(NC2=C(C1=O)C=CC(=C2)Cl)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbamothioic acid, N-[(tetrahydro-1,1-dioxido-3-thienyl)methyl]-, S-dodecyl ester](/img/structure/B12116734.png)

![Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one hydrochloride](/img/structure/B12116756.png)

![1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol](/img/structure/B12116766.png)

![5,7,11-trihydroxy-9-(hydroxymethyl)-4,4,11b-trimethyl-2,3,8,9-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-6-one](/img/structure/B12116767.png)

![4-Thiazoleacetic acid, 2-[2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl]-](/img/structure/B12116776.png)